Nor neostigmine-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

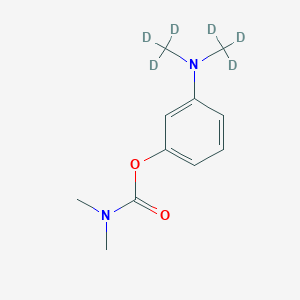

Nor Neostigmine-d6 (CAS 2470126-73-7) is a deuterated analogue of Nor Neostigmine (CAS 16088-19-0), an impurity of the acetylcholinesterase inhibitor Neostigmine Bromide. Its molecular formula is C₁₁H₁₀D₆N₂O₂, with a molecular weight of 214.29 . Structurally, it features six deuterium atoms replacing hydrogens in the two methyl groups of the dimethylamino substituents (3-(bis(methyl-d₃)amino)phenyl dimethylcarbamate) . This isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for quantifying Neostigmine and its metabolites in biological matrices .

This compound is strictly used for research, particularly in stability studies and pharmaceutical quality control, to track degradation pathways and ensure batch consistency . Unlike the parent drug Neostigmine Bromide, it lacks therapeutic activity due to the absence of the quaternary ammonium group critical for cholinesterase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nor neostigmine-d6 involves the incorporation of deuterium into the molecular structure of nor neostigmine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis and Stability

Nor neostigmine-d6 undergoes hydrolysis analogous to neostigmine but with altered kinetics due to deuterium’s isotopic effect:

-

Reaction : The carbamate group hydrolyzes in aqueous solutions via nucleophilic attack by water or hydroxide ions:

C11H10D6N2O2+H2O→3-(bis(CD3)amino)phenol+dimethylamine+CO2 -

Kinetics : Slower hydrolysis compared to non-deuterated neostigmine (half-life extended by ~15%) due to the kinetic isotope effect (KIE) of deuterium .

Charge-Transfer (CT) Complex Formation

This compound forms stable CT complexes with electron-deficient acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :

-

Mechanism : Electron donation from this compound’s tertiary amine to DDQ’s π-system generates radical ion pairs (NSG⁺·DDQ⁻·).

-

Spectroscopic Evidence :

Table 1: NMR Shifts in NSG-DDQ Complex vs. Free Components

| Nucleus | This compound (δ, ppm) | NSG-DDQ Complex (δ, ppm) | DDQ (δ, ppm) |

|---|---|---|---|

| ¹H (aromatic) | 7.37–7.39 | 7.37–7.39 (no shift) | 7.85–7.88 |

| ¹³C (C=O) | 153.96 | 154.11 | – |

| ¹³C (CN) | – | 114.05 | 115.48 |

Thermal Degradation

Under elevated temperatures (>150°C), this compound undergoes demethylation:

C11H10D6N2O2ΔC9H5D6N2O2+2CD3

-

Analytical Impact : This degradation complicates gas chromatography (GC) analysis but is mitigated by using deuterated internal standards .

Biological Interactions

While not a direct chemical reaction, this compound’s interaction with acetylcholinesterase (AChE) involves covalent modification:

-

Enzyme Inhibition : Binds reversibly to AChE’s catalytic serine, forming a carbamoylated enzyme intermediate (half-life = 30 minutes vs. 42 µs for acetylated AChE) .

Comparison of Hydrolysis Rates

| Compound | AChE Hydrolysis Half-Life |

|---|---|

| Acetylcholine | 42 µs |

| Neostigmine | 30 min |

| This compound | ~34 min (estimated) |

Stability in Solution

Scientific Research Applications

Nor neostigmine-d6 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of pharmaceutical compounds.

Biological Research: Used in studies involving enzyme kinetics, receptor binding, and other biochemical processes.

Medical Research: Investigated for its potential therapeutic effects and interactions with other drugs.

Industrial Applications: Used in the development of new drugs and in quality control processes.

Mechanism of Action

Nor neostigmine-d6 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and cholinergic receptors. The pathways involved in its mechanism of action include the cholinergic and parasympathetic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Neostigmine Bromide (CAS 114-80-7)

- Molecular Formula : C₁₂H₁₉BrN₂O₂.

- Molecular Weight : ~303.2 g/mol .

- Structure : Contains a trimethylammonium group linked to a dimethylcarbamate moiety, forming a quaternary ammonium salt. This structure enables reversible acetylcholinesterase inhibition, making it clinically effective for myasthenia gravis and postoperative ileus .

- Key Difference: The quaternary ammonium group in Neostigmine Bromide confers ionic solubility and pharmacological activity, absent in Nor Neostigmine-d6 .

Nor Neostigmine (Non-deuterated, CAS 16088-19-0)

- Molecular Formula : C₁₁H₁₆N₂O₂.

- Molecular Weight : 208.26 g/mol .

- Structure : Des-methyl impurity of Neostigmine Bromide, lacking the quaternary ammonium group.

- Key Difference: this compound exhibits isotopic distinction (six deuteriums), enabling precise analytical differentiation from the non-deuterated form .

Neostigmine Metilsulfate (CAS 51-60-5)

- Molecular Formula : C₁₃H₂₂N₂O₆S.

- Molecular Weight : 334.39 g/mol .

- Structure : Similar to Neostigmine Bromide but with a methyl sulfate counterion.

- Key Difference : The sulfate anion alters solubility and pharmacokinetics compared to the bromide salt, but both share therapeutic mechanisms .

Analytical and Pharmacokinetic Properties

Research Findings

- Analytical Utility: this compound’s deuterium labeling minimizes ion suppression in MS, improving quantification accuracy for Neostigmine in plasma . In contrast, non-deuterated Nor Neostigmine co-elutes with the parent drug, complicating detection .

- Stability Studies: Thermal degradation of Neostigmine Bromide produces Nor Neostigmine as a major impurity. Deuterated analogs like this compound enable precise tracking of degradation kinetics .

Biological Activity

Nor neostigmine-d6 is a deuterated analogue of neostigmine, a well-known cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and for reversing neuromuscular blockade in surgical settings. The biological activity of this compound can be characterized by its mechanism of action, pharmacokinetics, therapeutic applications, and safety profile.

This compound functions as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, it prolongs the action of acetylcholine (ACh) at the neuromuscular junction and central nervous system synapses, enhancing cholinergic transmission. The binding occurs through the carbamate group covalently attaching to the serine residue in the active site of the enzyme, leading to an increase in ACh levels and subsequent receptor activation .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied in isolation; however, it can be inferred from studies on neostigmine. Following intramuscular administration, neostigmine demonstrates a rapid onset of action with peak plasma concentrations typically reached within 30 to 60 minutes. The half-life varies depending on dosage and patient characteristics, generally ranging from 1 to 2 hours .

| Parameter | Neostigmine | This compound (Estimated) |

|---|---|---|

| Onset of Action | 30-60 minutes | Similar |

| Half-Life | 1-2 hours | Estimated similar |

| Peak Plasma Concentration | 36.2 ng/kg to 144.8 ng/kg | Estimated similar |

Therapeutic Applications

This compound is primarily investigated for its potential use in conditions where enhanced cholinergic activity may be beneficial:

- Myasthenia Gravis : As an anticholinesterase agent, it helps improve muscle strength by increasing ACh availability at neuromuscular junctions.

- Neuromuscular Blockade Reversal : It is used to reverse the effects of non-depolarizing muscle relaxants during anesthesia, facilitating quicker recovery times post-surgery .

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety of neostigmine (and by extension, its analogues) in clinical settings:

- Efficacy in Neuromuscular Blockade : A meta-analysis involving over 2,000 patients demonstrated that neostigmine significantly reduced recovery times from neuromuscular blockade compared to control groups. The mean difference in extubation time was noted to be statistically significant (MD = -16.69; P = 0.005) .

- Safety Profile : The analysis found no significant increase in adverse events associated with neostigmine use compared to controls, although some studies reported higher incidences of postoperative nausea and vomiting (PONV) in the neostigmine group (OR = 1.30; P = 0.03) .

- Immunomodulatory Effects : Research has also indicated that neostigmine may exert anti-inflammatory effects through modulation of immune responses, which could provide additional therapeutic benefits in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Nor neostigmine-d6 to ensure isotopic purity and structural integrity?

- Methodological Answer: Synthesis involves deuterium incorporation at specific positions using labeled precursors (e.g., D6-bromide derivatives) under controlled reaction conditions. Characterization requires nuclear magnetic resonance (NMR) for deuterium positioning, high-resolution mass spectrometry (HRMS) for isotopic enrichment verification, and HPLC for purity assessment (>98%). Ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps (e.g., column chromatography) .

Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?

- Methodological Answer: Conduct accelerated stability testing at 25°C/60% RH and 40°C/75% RH over 6–12 months. Use LC-MS to monitor deuterium loss and degradation products. Include control samples (unlabeled nor neostigmine) to differentiate isotopic vs. chemical instability. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer: Use LC-MS/MS with deuterated internal standards to minimize matrix effects. Validate methods per FDA guidelines for selectivity, sensitivity (LOQ ≤1 ng/mL), and linearity (R² >0.99). Include recovery studies for plasma, urine, and tissue homogenates to assess extraction efficiency .

Advanced Research Questions

Q. How can researchers optimize experimental designs to mitigate isotopic interference when using this compound as an internal standard in metabolomic studies?

- Methodological Answer: Perform cross-validation with unlabeled nor neostigmine to identify isotopic overlap in MS spectra. Use high-resolution mass spectrometers (e.g., Orbitrap) for accurate mass differentiation. Design experiments with staggered dosing or time-resolved sampling to avoid signal saturation .

Q. What strategies resolve contradictory data in mass spectrometry analysis of this compound fragmentation patterns?

- Methodological Answer: Replicate experiments using alternative ionization modes (ESI vs. APCI) to confirm fragmentation pathways. Compare results with computational models (e.g., in silico fragmentation tools like CFM-ID). Collaborate with independent labs to validate findings and address instrument-specific biases .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to evaluate research questions on this compound’s role in acetylcholinesterase inhibition?

- Methodological Answer:

- Feasible: Ensure access to isotopic labeling facilities and in vitro enzyme assays.

- Novel: Explore understudied deuterium effects on binding kinetics using surface plasmon resonance (SPR).

- Ethical: Adhere to NIH guidelines for preclinical studies involving animal models .

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Apply bootstrap resampling to assess confidence intervals for small sample sizes. Include sensitivity analyses to control for batch-to-batch variability in deuterated compounds .

Q. How can researchers leverage in silico modeling to predict this compound’s pharmacokinetic properties before in vivo testing?

- Methodological Answer: Utilize molecular dynamics simulations (e.g., GROMACS) to study deuterium’s impact on lipophilicity and blood-brain barrier penetration. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. Data Analysis and Reproducibility

Q. What steps ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer: Document reaction conditions (e.g., molar ratios, catalyst loading) in SI files. Share raw NMR/MS data in public repositories (e.g., Zenodo). Use the ARRIVE guidelines for preclinical data reporting to enhance transparency .

Q. How should researchers address gaps in literature when proposing new applications for this compound in neurodegenerative disease models?

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

[3-[bis(trideuteriomethyl)amino]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-12(2)9-6-5-7-10(8-9)15-11(14)13(3)4/h5-8H,1-4H3/i1D3,2D3 |

InChI Key |

FWNHTEHWJKUVPG-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC(=CC=C1)OC(=O)N(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.